molecular formula C9H11BrN2O3 B14916456 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide

Cat. No.: B14916456
M. Wt: 275.10 g/mol
InChI Key: QKKXKQJSVLDGFG-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide: is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a furan ring substituted with a bromine atom and a carboxamide group, which is further linked to a dimethylamino-oxoethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide typically involves the following steps:

    Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Formation of Carboxamide: The brominated furan is then reacted with an appropriate amine, such as 2-(dimethylamino)-2-oxoethylamine, under conditions that facilitate the formation of the carboxamide bond. This step may involve the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially yielding amine derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Biology and Medicine:

    Pharmacological Studies: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Anticancer Research: Studies have explored its role in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines.

Industry:

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • 5-Bromo-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)furan-2-carboxamide
  • 5-Bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents on the furan ring or the dimethylamino group can significantly alter the compound’s chemical properties and biological activity.
  • Unique Properties: 5-Bromo-N-(2-(dimethylamino)-2-oxoethyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

5-bromo-N-[2-(dimethylamino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C9H11BrN2O3/c1-12(2)8(13)5-11-9(14)6-3-4-7(10)15-6/h3-4H,5H2,1-2H3,(H,11,14)

InChI Key

QKKXKQJSVLDGFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC(=O)C1=CC=C(O1)Br

Origin of Product

United States

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